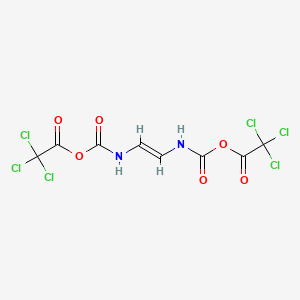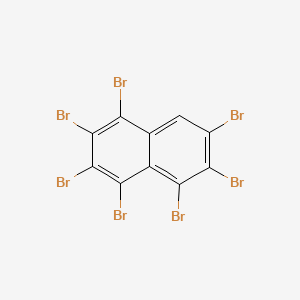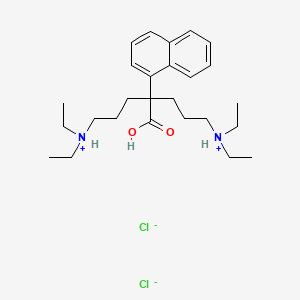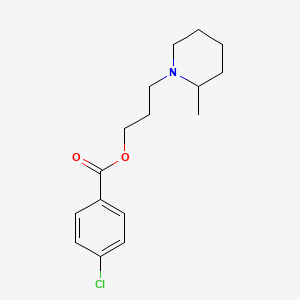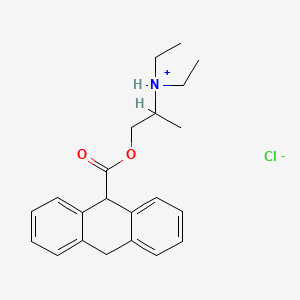
1-(9,10-dihydroanthracene-9-carbonyloxy)propan-2-yl-diethylazanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9,10-Dihydroanthracene-9-carbonyloxy)propan-2-yl-diethylazanium;chloride is a complex organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound features a dihydroanthracene moiety, a carbonyloxy group, and a diethylazanium group, making it a unique and versatile molecule in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9,10-dihydroanthracene-9-carbonyloxy)propan-2-yl-diethylazanium;chloride typically involves multiple steps, starting with the derivatization of anthracene. The anthracene derivative undergoes a series of reactions, including oxidation and functional group modifications, to introduce the carbonyloxy and diethylazanium groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(9,10-Dihydroanthracene-9-carbonyloxy)propan-2-yl-diethylazanium;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: Substitution reactions can occur at various positions on the anthracene ring, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen, activated carbon, and various metal catalysts.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride may be used.
Substitution: Substitution reactions often require specific reagents and conditions tailored to the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
1-(9,10-Dihydroanthracene-9-carbonyloxy)propan-2-yl-diethylazanium;chloride has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It can be employed in biological studies to investigate the interactions of anthracene derivatives with biological systems.
Industry: The compound may be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-(9,10-dihydroanthracene-9-carbonyloxy)propan-2-yl-diethylazanium;chloride exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism may vary depending on the application, but it generally involves binding to specific receptors or enzymes, leading to biological or chemical changes.
Vergleich Mit ähnlichen Verbindungen
1-(9,10-Dihydroanthracene-9-carbonyloxy)propan-2-yl-diethylazanium;chloride can be compared with other similar compounds, such as:
9,10-Dihydroanthracene: A simpler derivative of anthracene without the carbonyloxy and diethylazanium groups.
Anthracene derivatives: Other compounds derived from anthracene with different functional groups and substitution patterns.
Uniqueness: The presence of the carbonyloxy and diethylazanium groups in this compound distinguishes it from other anthracene derivatives, providing unique chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
73791-33-0 |
|---|---|
Molekularformel |
C22H28ClNO2 |
Molekulargewicht |
373.9 g/mol |
IUPAC-Name |
1-(9,10-dihydroanthracene-9-carbonyloxy)propan-2-yl-diethylazanium;chloride |
InChI |
InChI=1S/C22H27NO2.ClH/c1-4-23(5-2)16(3)15-25-22(24)21-19-12-8-6-10-17(19)14-18-11-7-9-13-20(18)21;/h6-13,16,21H,4-5,14-15H2,1-3H3;1H |
InChI-Schlüssel |
ZOVBIVDUYMEAGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)C(C)COC(=O)C1C2=CC=CC=C2CC3=CC=CC=C13.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


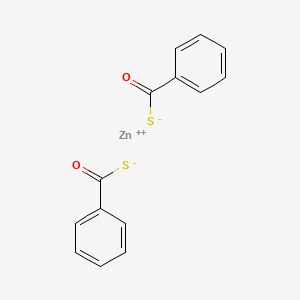
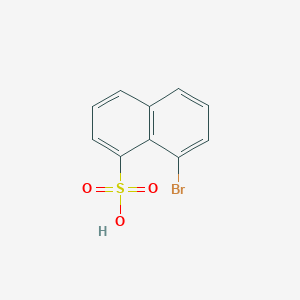
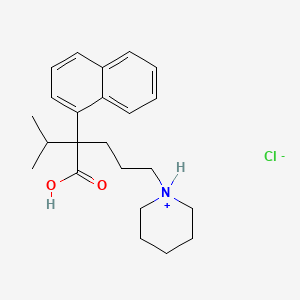
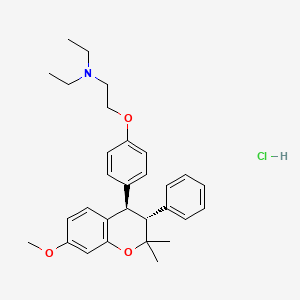
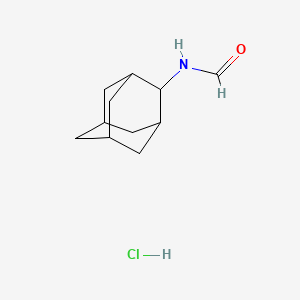
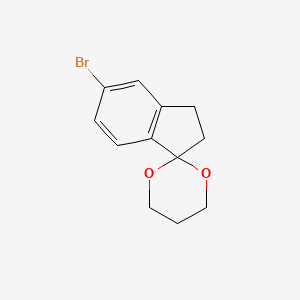
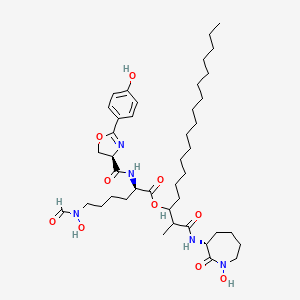
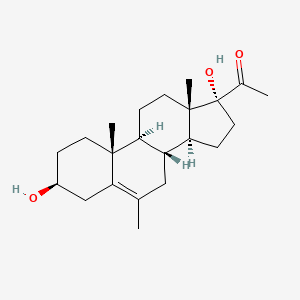
![sodium;chromium(3+);6-hydroxy-4-oxido-3-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide](/img/structure/B15347235.png)
